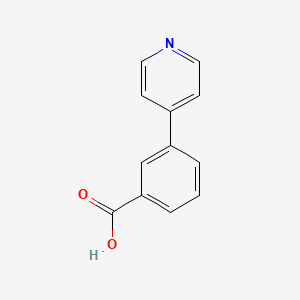

2-(4-氨基苯氧基)苯甲酸

描述

2-(4-aminophenoxy)benzoic acid is a compound that can be associated with the family of benzoic acid derivatives. These derivatives are known for their diverse applications in the pharmaceutical and materials science fields due to their structural versatility and functional group reactivity. Although the provided papers do not directly discuss 2-(4-aminophenoxy)benzoic acid, they do provide insights into similar compounds and their synthesis, characterization, and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple aromatic compounds. For example, the synthesis of 2-amino-4-methoxy benzoic acid is achieved through a sequence of nitrification, diazotization, methylation, and oxidation, followed by selective reduction . Similarly, the synthesis of azo-benzoic acids involves the use of spectroscopic techniques to confirm the structures of the synthesized compounds . These methods could potentially be adapted for the synthesis of 2-(4-aminophenoxy)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and geometry of compounds similar to 2-(4-aminophenoxy)benzoic acid can be optimized using computational methods such as density functional theory (DFT) . X-ray diffraction analysis is another powerful tool used to establish the molecular and crystal structure of synthesized compounds, as demonstrated in the study of substituted 2-aminochromenes . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which in turn influences its reactivity and physical properties.

Chemical Reactions Analysis

The chemical behavior of benzoic acid derivatives in solution can be complex. For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria depending on the solvent composition and pH . Understanding these reaction equilibria is essential for predicting the reactivity of 2-(4-aminophenoxy)benzoic acid in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the melting point of 2-amino-4-methoxy benzoic acid is reported to be between 176-178°C . Spectroscopic techniques such as NMR, IR, and UV-VIS are used to characterize these compounds and confirm their identity . The solubility of compounds can also be enhanced through the formation of co-crystals, as seen in the study involving trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol and hydroxyl benzoic acids . These properties are critical for the practical application of 2-(4-aminophenoxy)benzoic acid in various fields.

科学研究应用

化学合成

- 羧化反应:2-(4-氨基苯氧基)苯甲酸可以在m-氨基苯酚的羧化反应中生成,表明其在特定化学合成途径中的潜在形成(Stelt, Suurmond, & Nauta, 2010)。

生物和化学检测

- 活性氧物种检测:2-(4-氨基苯氧基)苯甲酸的衍生物,如APF(2-[6-(4′-氨基)苯氧基-3H-三氧杂-9-基]苯甲酸),被用作检测生物和化学研究中高活性氧物种的荧光探针。这些衍生物可以区分特定的活性物种,在涉及氧化应激和相关过程的研究中是有价值的工具(Setsukinai et al., 2003)。

材料科学

- 聚酰亚胺薄膜生产:合成类似3,5-双(4-氨基苯氧基)苯甲酸的化合物,并将其用于制备具有特定性能的聚酰亚胺薄膜,如高透明性和疏水性能,展示了2-(4-氨基苯氧基)苯甲酸衍生物在先进材料科学中的应用(Xu Yong-fen, 2012)。

环境应用

- 钴去除的吸附剂改性:改性的2-(4-氨基苯氧基)苯甲酸形式可用于增强像活性炭这样的吸附剂对水溶液中钴的去除效率。这种应用在环境修复和水净化过程中具有重要意义(Gunjate et al., 2020)。

聚合物技术

- 聚苯胺中的掺杂剂:2-(4-氨基苯氧基)苯甲酸的某些衍生物可用作聚苯胺生产中的掺杂剂,影响聚合物的电导率和其他性质。这对于先进材料和电子器件的发展具有重要意义(Amarnath & Palaniappan, 2005)。

药物化学

- 药物结合研究:与牛血清白蛋白等蛋白质结合研究中涉及的相关化合物2-(4'-羟基苯胺基)苯甲酸,突显了其在理解药物-蛋白质相互作用中的潜在应用,这对于药物的开发至关重要(Zia & Price, 1975)。

分析化学

- 溶解度研究:了解2-乙酰氧基苯甲酸等衍生物在各种溶剂中的溶解度有助于分析化学,特别是在药物配方和化合物表征中(Hahnenkamp et al., 2010)。

先进聚合物合成

- 高支化芳香族聚酰胺合成:类似3,5-双(4-氨基苯氧基)苯甲酸的衍生物热聚合用于生产高支化芳香族聚酰胺,突显了这些化合物在创造具有特定性能的新型聚合物材料中的应用(Yang, Jikei, & Kakimoto, 1999)。

安全和危害

“2-(4-aminophenoxy)benzoic Acid” causes skin irritation, serious eye damage, and damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling .

未来方向

属性

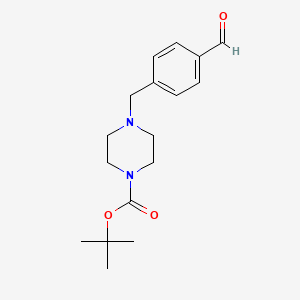

IUPAC Name |

2-(4-aminophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUNNXCUJKOGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377409 | |

| Record name | 2-(4-aminophenoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-aminophenoxy)benzoic Acid | |

CAS RN |

67724-03-2 | |

| Record name | 2-(4-aminophenoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)

![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)